An In-Depth Technical Guide to 1-bromo-1H-pyrrole-2,5-dione: A Versatile Reagent in Chemical Synthesis and Drug Development
An In-Depth Technical Guide to 1-bromo-1H-pyrrole-2,5-dione: A Versatile Reagent in Chemical Synthesis and Drug Development
Introduction: Unveiling a Reactive Scaffold
1-bromo-1H-pyrrole-2,5-dione, also known as N-bromomaleimide, is a reactive heterocyclic compound that has garnered significant interest among researchers in organic synthesis and medicinal chemistry. Its unique chemical architecture, featuring a reactive N-bromo bond and an electrophilic maleimide ring, makes it a versatile tool for a variety of chemical transformations. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of 1-bromo-1H-pyrrole-2,5-dione, with a particular focus on its utility in drug development.
Chemical Structure and Identification
1-bromo-1H-pyrrole-2,5-dione is characterized by a five-membered pyrrole ring with two carbonyl groups at positions 2 and 5, and a bromine atom attached to the nitrogen atom.[1][2] This structure confers a high degree of reactivity to the molecule.
Systematic Name: 1-bromo-1H-pyrrole-2,5-dione[1] Common Names: N-bromomaleimide CAS Number: 45514-47-4[1] Molecular Formula: C₄H₂BrNO₂[1] Molecular Weight: 175.97 g/mol [1] InChI Key: RGKCBZXUQPAWOY-UHFFFAOYSA-N[1] SMILES: C1=CC(=O)N(C1=O)Br[1]
Physicochemical Properties: A Data-Driven Overview
| Property | Value | Source |
| Physical State | White to pale yellow crystalline solid | Inferred from related compounds |
| Melting Point | ~148-151 °C (for a bromomaleimide derivative) | [3] |
| Solubility | Soluble in many organic solvents such as chloroform, THF, and DMF. | Inferred from reactivity studies[3] |
| Stability | Sensitive to moisture and light. Should be stored in a cool, dry, and dark place. | General knowledge for N-bromo compounds |
Spectral Data (Predicted/Inferred):
While specific experimental spectra for 1-bromo-1H-pyrrole-2,5-dione are not available, the following characteristics can be anticipated based on its structure and data from similar compounds:
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¹H NMR: A singlet in the downfield region (around δ 7.0 ppm) corresponding to the two equivalent vinyl protons of the maleimide ring.[4]
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¹³C NMR: Two signals are expected: one for the carbonyl carbons (around δ 170 ppm) and one for the olefinic carbons (around δ 135 ppm).[4]
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Infrared (IR) Spectroscopy: Characteristic strong absorption bands for the carbonyl groups (C=O) of the imide functionality, typically in the region of 1700-1780 cm⁻¹.[5]
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Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 175 and 177 in an approximate 1:1 ratio, characteristic of a compound containing one bromine atom.
Synthesis of 1-bromo-1H-pyrrole-2,5-dione: A Practical Protocol
A direct and detailed experimental protocol for the synthesis of 1-bromo-1H-pyrrole-2,5-dione from maleimide is not explicitly documented. However, a reliable method can be adapted from the synthesis of N-alkylated bromomaleimides. The following protocol is a proposed adaptation.
Reaction Scheme:
A proposed synthetic route to 1-bromo-1H-pyrrole-2,5-dione.
Experimental Protocol:
CAUTION: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves the use of bromine, which is toxic and corrosive.
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Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve maleimide (1.0 eq) in a suitable anhydrous solvent such as carbon tetrachloride (CCl₄).
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Addition of Brominating Agent: To this solution, add a brominating agent. A common method for N-bromination of imides is the use of bromine (Br₂) in the presence of a base like silver(I) oxide (Ag₂O) to trap the HBr byproduct. Add silver(I) oxide (0.5 eq) to the maleimide solution.
-
Bromination: Slowly add a solution of bromine (1.0 eq) in the same solvent to the reaction mixture at 0 °C (ice bath). The reaction is typically exothermic.
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Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: Once the reaction is complete, filter the mixture to remove the silver bromide precipitate. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford 1-bromo-1H-pyrrole-2,5-dione as a crystalline solid.
Causality Behind Experimental Choices:
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Anhydrous Conditions: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the N-bromoimide product.
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Protection from Light: N-bromo compounds can be light-sensitive and may undergo radical decomposition.
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Use of a Base: The base (e.g., Ag₂O) is essential to neutralize the hydrobromic acid (HBr) formed during the reaction, which could otherwise lead to side reactions.
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Low Temperature Addition: The slow addition of bromine at low temperature helps to control the exothermic reaction and minimize the formation of byproducts.
Reactivity and Key Chemical Transformations
The reactivity of 1-bromo-1H-pyrrole-2,5-dione is dominated by two key features: the electrophilic bromine atom and the reactive maleimide ring.
Major reaction pathways of 1-bromo-1H-pyrrole-2,5-dione.
4.1. Reactions Involving the N-Br Bond
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Radical Bromination: Similar to N-bromosuccinimide, 1-bromo-1H-pyrrole-2,5-dione can serve as a source of bromine radicals in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or light. This is particularly useful for the allylic and benzylic bromination of hydrocarbons.
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Electrophilic Bromination: The N-Br bond is polarized, making the bromine atom electrophilic. This allows for the electrophilic bromination of activated aromatic compounds and the conversion of alkenes to bromohydrins in the presence of water.
4.2. Reactions of the Maleimide Ring
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Michael Addition: The electron-deficient double bond of the maleimide ring is highly susceptible to Michael addition by nucleophiles. This reaction is extensively exploited in bioconjugation, where the thiol group of cysteine residues in proteins adds to the maleimide to form a stable thioether linkage. This is a cornerstone of antibody-drug conjugate (ADC) development.[6]
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Diels-Alder Reaction: The double bond of the maleimide can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes. This reaction is a powerful tool for the construction of complex cyclic systems.[2]
Applications in Drug Development: A Strategic Perspective
The unique reactivity profile of 1-bromo-1H-pyrrole-2,5-dione and its derivatives makes them valuable scaffolds and reagents in drug discovery and development.
5.1. Bioconjugation and Antibody-Drug Conjugates (ADCs)
The high reactivity and selectivity of the maleimide group towards thiol groups of cysteine residues is a key advantage in the construction of ADCs.[6] Bromomaleimides offer a versatile platform for attaching cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells. The ability to introduce functionality at the bromine position further enhances the versatility of these linkers.
Workflow for the formation of an Antibody-Drug Conjugate (ADC).
5.2. Development of Novel Therapeutic Agents
Derivatives of 1H-pyrrole-2,5-dione have shown a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[3][6] The pyrrole-2,5-dione scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets.
-
Enzyme Inhibition: The electrophilic nature of the maleimide ring allows it to react with nucleophilic residues in the active sites of enzymes, leading to irreversible inhibition. This has been explored in the design of inhibitors for various enzymes, including kinases and proteases.
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Cholesterol Absorption Inhibitors: Recent studies have shown that certain derivatives of 1H-pyrrole-2,5-dione can act as potent cholesterol absorption inhibitors, suggesting their potential in the treatment of hypercholesterolemia and related cardiovascular diseases.[7]
5.3. Disulfide Bridging in Peptides and Proteins
Dibromomaleimides, close relatives of 1-bromo-1H-pyrrole-2,5-dione, have been used to bridge disulfide bonds in peptides and proteins. This strategy can be used to stabilize the three-dimensional structure of proteins or to introduce labels and other functionalities at specific sites.[8][9]
Safety and Handling
1-bromo-1H-pyrrole-2,5-dione is a reactive and potentially hazardous chemical. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is an irritant to the skin, eyes, and respiratory system. As an N-bromo compound, it should be treated as a potential oxidizing agent.
Conclusion and Future Outlook
1-bromo-1H-pyrrole-2,5-dione is a powerful and versatile reagent with a growing number of applications in organic synthesis and drug development. Its unique combination of a reactive N-bromo bond and an electrophilic maleimide ring provides a platform for a wide range of chemical transformations. The continued exploration of its reactivity and the development of new derivatives are likely to lead to further innovations in areas such as bioconjugation, targeted drug delivery, and the discovery of novel therapeutic agents. As our understanding of its chemical biology deepens, 1-bromo-1H-pyrrole-2,5-dione is poised to remain a valuable tool for researchers at the interface of chemistry and medicine.
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